molecular formula C12H10ClNO3 B1462886 Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate CAS No. 1065074-49-8

Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate

Cat. No. B1462886
CAS RN: 1065074-49-8
M. Wt: 251.66 g/mol
InChI Key: MGVVMSKTFCAVOL-UHFFFAOYSA-N
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Description

“Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate” is a chemical compound with the CAS Number: 1065074-49-8 . It has a molecular weight of 251.67 . The IUPAC name for this compound is methyl 7-chloro-8-methyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10ClNO3/c1-6-8(13)4-3-7-10(15)5-9(12(16)17-2)14-11(6)7/h3-5H,1-2H3,(H,14,15) . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, oxygen, and nitrogen atoms, as well as the methyl and carboxylate groups.

Scientific Research Applications

Phosphorescent Emissions

Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate and its analogues have been utilized in the study of phosphorescent emissions. Complexes bearing similar structures have shown extraordinary photophysical properties, with potential applications in materials science and photophysics (Małecki et al., 2015).

Photolysis in Aqueous Systems

This compound and its derivatives have been examined in the context of photodegradation in aqueous solutions. Studies have shown that certain quinolinecarboxylic acids, structurally similar to methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate, undergo rapid degradation under UV irradiation, which is relevant for environmental chemistry and pollution control (Pinna & Pusino, 2012).

Luminescent Properties

Investigations into luminescent properties of compounds structurally similar to methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate have been conducted. These studies focus on the emission properties of Ruthenium(II) complexes, contributing to the understanding of metal to ligand charge transfer and fluorescence resonance energy transfer (Maroń et al., 2016).

Mass Spectrometric Studies

Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate analogues have been studied in mass spectrometry, especially in the context of gas-phase reactions. These studies contribute to the understanding of ion fragmentation patterns, important for analytical chemistry, drug analysis, and forensic science (Thevis et al., 2008).

Synthesis of Novel Compounds

Research has also focused on synthesizing novel compounds using methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate and related structures. These syntheses contribute to the development of new drugs and materials with potential pharmaceutical and industrial applications (Behforouz et al., 1996).

Safety and Hazards

The safety information for “Methyl 7-chloro-4-hydroxy-8-methylquinoline-2-carboxylate” indicates that it may be harmful if swallowed (H302) and causes serious eye damage (H318) . Precautionary measures include wearing protective gloves/eye protection/face protection (P280), and in case of ingestion, calling a poison center or doctor if feeling unwell (P301 + P312 + P330) .

properties

IUPAC Name

methyl 7-chloro-8-methyl-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-6-8(13)4-3-7-10(15)5-9(12(16)17-2)14-11(6)7/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVVMSKTFCAVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=CC2=O)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674514
Record name Methyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1065074-49-8
Record name Methyl 7-chloro-1,4-dihydro-8-methyl-4-oxo-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065074-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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